

spectroscopic data (NMR, IR, MS) of 5-Amino-2-pyridinol hydrochloride

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Compound of Interest

Compound Name: 5-Amino-2-pyridinol hydrochloride

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An In-depth Technical Guide to the Spectroscopic Profile of **5-Amino-2-pyridinol Hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **5-Amino-2-pyridinol hydrochloride** ($C_5H_7ClN_2O$, M.W.: 146.58). As a crucial pyridine derivative in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. Direct and complete experimental datasets for this specific salt are not readily available in public repositories. Therefore, this document presents a scientifically-grounded, predictive spectroscopic profile synthesized from established principles and validated data from structurally analogous compounds. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure, tautomerism, and spectral output. The protocols and interpretations herein are designed to serve as a self-validating system for researchers working with this compound and its derivatives.

Introduction and Molecular Structure

5-Amino-2-pyridinol is a substituted pyridine ring possessing both an electron-donating amino group ($-NH_2$) and a hydroxyl group ($-OH$). The hydrochloride salt form protonates the most basic site, which is typically the pyridine ring nitrogen, enhancing solubility in polar solvents. A

critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[1][2] This equilibrium is influenced by the solvent, pH, and temperature, and profoundly impacts the spectroscopic characteristics of the compound.

The protonation in the hydrochloride salt further complicates this landscape, favoring the pyridinium cation. This guide will consider both potential tautomers in interpreting the predicted spectra.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. For **5-Amino-2-pyridinol hydrochloride**, the choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) are appropriate choices. The data presented here are predicted for DMSO-d₆ to avoid the exchange of labile amine and hydroxyl protons with the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Amino-2-pyridinol hydrochloride** in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time: ~3-4 seconds.
 - Spectral Width: 0-12 ppm.

- Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

Predicted ^1H NMR Spectrum and Interpretation

The pyridine ring of 5-Amino-2-pyridinol contains three aromatic protons. The amino group at C5 and the hydroxyl/keto group at C2 are strong electron-donating groups, which will shield the ring protons (shift them to a lower ppm) relative to unsubstituted pyridine. The hydrochloride form will introduce broad signals from the $-\text{NH}_3^+$ and $-\text{OH}$ protons.

Predicted Proton	Multiplicity	Approx. Chem. Shift (δ , ppm)	Coupling Constant (J, Hz)	Rationale
H-6	Doublet (d)	~7.3 - 7.5	Jortho ≈ 2.5 Hz	This proton is ortho to the C5-amino group and meta to the C2-hydroxyl group. It will appear as a doublet due to coupling with H-4.
H-4	Doublet of Doublets (dd)	~6.8 - 7.0	Jmeta ≈ 8.5 Hz, Jortho ≈ 2.5 Hz	This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
H-3	Doublet (d)	~6.3 - 6.5	Jmeta ≈ 8.5 Hz	This proton is ortho to the C2-hydroxyl group and will be the most upfield aromatic signal. It couples with H-4.
-NH ₂ / -NH ₃ ⁺	Broad Singlet	~5.0 - 7.0	N/A	The amino protons will be a broad signal. As a hydrochloride salt, this may appear as -NH ₃ ⁺ and shift further downfield.

-OH / Pyridinium N-H	Very Broad Singlet	~10.0 - 13.0	N/A	The hydroxyl proton and the proton on the ring nitrogen (in the pyridinium form) are acidic and will appear as a very broad, downfield signal. [1]
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Predicted ^{13}C NMR Spectrum and Interpretation

The ^{13}C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the substituents. Carbons directly attached to heteroatoms (C2 and C5) will be the most affected.

Predicted Carbon	Approx. Chem. Shift (δ , ppm)	Rationale
C-2	~160 - 165 ppm	This carbon is attached to the electronegative oxygen and is part of the C=N bond of the ring, placing it significantly downfield. In the pyridone tautomer, this would be a C=O carbon, shifting it even further to ~170-175 ppm.
C-5	~145 - 150 ppm	The carbon bearing the amino group is also significantly deshielded.
C-4	~120 - 125 ppm	This CH carbon is expected in the standard aromatic region.
C-6	~115 - 120 ppm	This CH carbon is ortho to the C5-amino group, experiencing some shielding.
C-3	~105 - 110 ppm	This CH carbon is ortho to the C2-hydroxyl group and will be the most shielded (upfield) of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of **5-Amino-2-pyridinol hydrochloride** will be complex, with characteristic bands for O-H, N-H, C=O (from the pyridone tautomer), and aromatic C=C/C=N vibrations.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, powdered KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} . Perform a background scan of the empty sample chamber first.
- Processing: The resulting spectrum should be displayed in terms of transmittance (%).

Predicted IR Spectrum and Interpretation

Key diagnostic peaks are expected in the following regions. The presence and broadness of the O-H and N-H bands are particularly informative.

Predicted Frequency (cm ⁻¹)	Vibrational Mode	Interpretation
3500 - 3200 cm ⁻¹ (broad)	O-H and N-H Stretching	A very broad, strong band is expected here due to hydrogen-bonded O-H from the hydroxyl group and N-H stretching from the amino group. In the hydrochloride salt, the N-H stretches from the -NH ₃ ⁺ moiety will also contribute, often appearing as a complex, broad absorption in this region. This is consistent with spectra of other aminopyridines.[3][4]
3100 - 3000 cm ⁻¹ (medium)	Aromatic C-H Stretching	These are characteristic absorptions for C-H bonds on an aromatic ring.
~1660 cm ⁻¹ (strong)	C=O Stretching (Amide I)	The presence of a strong band in this region would be definitive evidence for the existence of the 2-pyridone tautomer.[2]
1640 - 1550 cm ⁻¹ (strong)	N-H Bending & C=C/C=N Stretching	This region will contain multiple strong bands. The N-H scissoring vibration of the amino group and the aromatic ring stretching vibrations overlap here, making this a characteristic but complex region for pyridines.[4]
1500 - 1400 cm ⁻¹ (medium)	Aromatic Ring Stretching	Further C=C and C=N ring stretching modes.

~1250 cm ⁻¹ (strong)	C-O Stretching (Phenolic)	A strong band here would be indicative of the C-O bond in the 2-pyridinol tautomer.
850 - 750 cm ⁻¹ (strong)	C-H Out-of-Plane Bending	These bands are characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a salt like **5-Amino-2-pyridinol hydrochloride**, Electrospray Ionization (ESI) is the preferred method, which will detect the protonated free base.

Experimental Protocol: LC-MS

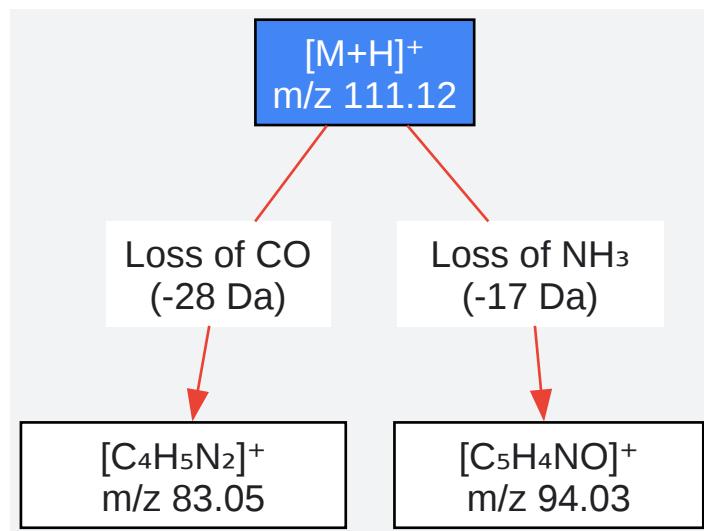
- Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
- Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
- Acquisition: Operate in positive ion mode (ESI+). Acquire a full scan spectrum (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Predicted Mass Spectrum and Fragmentation

The free base, 5-Amino-2-pyridinol, has a molecular weight of 110.11 g/mol. In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 111.12. Subsequent fragmentation (MS/MS) would likely proceed through characteristic losses of small neutral molecules.

- Parent Ion: [C₅H₆N₂O + H]⁺ = m/z 111.12

A plausible fragmentation pathway would involve the initial loss of carbon monoxide (CO) from the pyridone tautomer or the loss of ammonia (NH₃).

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Caption: Predicted ESI-MS fragmentation pathway for 5-Amino-2-pyridinol.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of **5-Amino-2-pyridinol hydrochloride**. By synthesizing data from analogous structures and applying fundamental principles of spectroscopy, we have established the expected NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns. The key to accurate interpretation lies in recognizing the compound's tautomeric nature and the influence of the hydrochloride salt form. Researchers can use this guide to design experiments, interpret acquired data, and validate the identity and purity of their materials, thereby accelerating progress in drug discovery and chemical synthesis.

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